4,5-Diphenyloxazolin-2-one
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Overview
Description
4,5-Diphenyloxazolin-2-one is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Diphenyloxazolin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the oxazolinone ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyloxazolin-2-one undergoes various chemical reactions, including:
Recyclization: Under the influence of primary amines, it can recyclize to form 1-substituted 4,5-diphenyl-4-imidazolin-2-ones.
Hydrazine Hydrate Reaction: The action of hydrazine hydrate on the oxazolinone leads to the formation of 5,6-diphenyl-1,2,3,4-tetrahydro-1,2,4-triazin-3-one.
Common Reagents and Conditions:
Primary Amines: Used in recyclization reactions.
Hydrazine Hydrate: Employed in the formation of triazinone derivatives.
Major Products:
- 1-Substituted 4,5-diphenyl-4-imidazolin-2-ones
- 5,6-Diphenyl-1,2,3,4-tetrahydro-1,2,4-triazin-3-one
Scientific Research Applications
4,5-Diphenyloxazolin-2-one has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
- Biology: Investigated for its potential as a building block in the development of biologically active molecules.
- Medicine: Explored for its antimicrobial and anticancer properties.
- Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4,5-Diphenyloxazolin-2-one involves its ability to undergo recyclization and form various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to diverse biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
- 4,5-Disubstituted Pyrrolidin-2-one Derivatives: These compounds share a similar heterocyclic structure but differ in their substituents and biological activities .
- Oxazol-5-one Derivatives: These compounds have multifunctional properties, including pH sensitivity and electropolymerizability .
Uniqueness: 4,5-Diphenyloxazolin-2-one is unique due to its stability and versatility in forming various derivatives through recyclization and other reactions. Its ability to serve as a precursor for biologically active molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4,5-diphenyl-5H-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
UBARRNXCKBFUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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